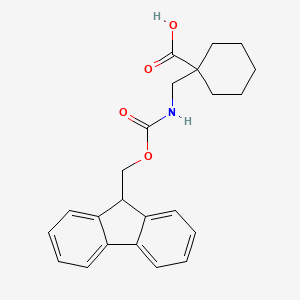

Fmoc-1-aminomethyl-cyclohexane carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPORARHBOYMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589240 | |

| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220145-22-2 | |

| Record name | 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220145-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-1-aminomethyl-cyclohexane carboxylic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery.[1] Its unique structure, featuring a pre-installed fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function and a cyclohexane ring, offers significant advantages in the construction of complex peptides and peptidomimetics.[1] The rigid cyclohexane scaffold introduces conformational constraints into peptide backbones, a key strategy for enhancing biological activity, metabolic stability, and receptor selectivity of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

This compound is a white solid at room temperature.[2] Its chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its isomers, such as Fmoc-1-aminocyclohexane carboxylic acid and trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid, which possess different substitution patterns on the cyclohexane ring and may exhibit distinct chemical and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₄ | [2][3] |

| Molecular Weight | 379.45 g/mol | [2][3] |

| CAS Number | 220145-22-2 | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

| SMILES String | OC(=O)C1(CCCCC1)CNC(=O)OCC2c3ccccc3-c4ccccc24 | [2] |

| InChI Key | XCPORARHBOYMBL-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.0 - 12.5 | br s | COOH |

| 7.7 - 7.8 | d | 2H, Ar-H (Fmoc) |

| 7.5 - 7.6 | d | 2H, Ar-H (Fmoc) |

| 7.3 - 7.4 | t | 2H, Ar-H (Fmoc) |

| 7.2 - 7.3 | t | 2H, Ar-H (Fmoc) |

| 4.8 - 5.0 | t | NH |

| 4.2 - 4.4 | d | 2H, OCH₂ (Fmoc) |

| 4.1 - 4.2 | t | 1H, CH (Fmoc) |

| 3.0 - 3.2 | d | 2H, CH₂NH |

| 1.2 - 2.0 | m | 10H, Cyclohexane-H |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| 178 - 182 | C=O (Carboxylic Acid) |

| 156 - 158 | C=O (Fmoc) |

| 143 - 145 | Quaternary Ar-C (Fmoc) |

| 141 - 142 | Quaternary Ar-C (Fmoc) |

| 127 - 128 | Ar-CH (Fmoc) |

| 126 - 127 | Ar-CH (Fmoc) |

| 124 - 125 | Ar-CH (Fmoc) |

| 119 - 120 | Ar-CH (Fmoc) |

| 66 - 68 | OCH₂ (Fmoc) |

| 46 - 48 | CH (Fmoc) |

| 45 - 47 | C (Cyclohexane, C1) |

| 44 - 46 | CH₂NH |

| 34 - 36 | CH₂ (Cyclohexane) |

| 25 - 27 | CH₂ (Cyclohexane) |

| 21 - 23 | CH₂ (Cyclohexane) |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using SPPS.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

-

Swelling: Place the resin in a solid-phase synthesis vessel. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test to detect the presence of free primary amines.

4. Washing:

-

After the coupling reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Chain Elongation:

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Wash the peptide-resin with DMF and then with dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation, Purification, and Analysis:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Applications in Research and Drug Development

The incorporation of this compound into peptides offers several advantages for researchers and drug development professionals:

-

Conformational Rigidity: The cyclohexane ring restricts the conformational freedom of the peptide backbone. This can lead to peptides with more defined three-dimensional structures, which is often a prerequisite for high-affinity and selective binding to biological targets.

-

Enhanced Stability: The cyclic and non-natural structure of the amino acid can increase the resistance of the resulting peptide to enzymatic degradation by proteases, thereby prolonging its half-life in vivo.

-

Improved Bioavailability: By modifying the physicochemical properties of a peptide, such as its lipophilicity and resistance to degradation, the incorporation of this amino acid can lead to improved oral bioavailability.

-

Novel Scaffolds for Drug Design: This building block allows for the creation of novel peptidomimetics and peptide-based drugs with unique pharmacological profiles. It is particularly valuable in the design of compounds targeting specific biological pathways where a constrained conformation is beneficial for activity.[1]

While no specific signaling pathways have been directly elucidated for peptides containing solely this modification, the general principle is to use it as a tool to create more potent and stable ligands for known drug targets. For example, derivatives of the core 1-aminomethyl-cyclohexane structure have been explored as prodrugs to improve the pharmacokinetic properties of existing drugs like gabapentin.

Logical Relationships in Drug Discovery

The use of this compound in drug discovery follows a logical progression from initial design to preclinical evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its use in solid-phase peptide synthesis is straightforward and allows for the rational design of novel drug candidates with improved stability, selectivity, and pharmacokinetic properties. This technical guide provides the foundational knowledge and experimental protocols necessary for its effective utilization in research and drug development endeavors.

References

In-Depth Technical Guide: Fmoc-1-aminomethyl-cyclohexane carboxylic acid

CAS Number: 220145-22-2

This technical guide provides a comprehensive overview of Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 220145-22-2 |

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.46 g/mol [1] |

| Purity | ≥ 98% (HPLC)[1] |

| Appearance | White powder[1] |

| Storage Conditions | 0-8 °C[1] |

Chemical Structure

The structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amine, which is crucial for its application in peptide synthesis.[2]

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in the fields of medicinal chemistry and peptide science. Its primary applications include:

-

Peptide Synthesis: It serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under mild basic conditions, allowing for the sequential addition of other amino acids to build a peptide chain.[2]

-

Drug Development: The unique cyclohexane moiety of this compound can impart desirable pharmacokinetic properties to peptide-based drug candidates. The rigid ring structure can enhance metabolic stability and influence the conformation of the resulting peptide, potentially leading to improved target binding and efficacy.[2]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support resin.

Materials and Reagents:

-

This compound

-

Appropriate solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[1]

-

N,N'-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

-

Coupling reagent (e.g., HCTU, HATU, or HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swollen in a suitable solvent, typically DMF or DCM, for at least one hour to ensure that the reactive sites are accessible.[3]

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This reaction is typically carried out for 3-20 minutes and is often repeated once.[1][4] The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HCTU, 2.9-4.5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).[3]

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-4 hours at room temperature with agitation to ensure complete reaction.[3]

-

The resin is then washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure (Step 2).

-

Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H2O). This reaction is typically carried out for 2-3 hours at room temperature.[1]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Experimental Workflow and Signaling Pathways

As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Its utility lies in the synthesis of peptides that may interact with such pathways. The following diagram illustrates the general workflow of its application in solid-phase peptide synthesis.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

An In-Depth Technical Guide to Fmoc-1-aminomethyl-cyclohexane carboxylic acid: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a pivotal synthetic building block in modern medicinal chemistry and peptide science. Its unique cyclic structure and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group make it a valuable component in the design of peptidomimetics and other complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and its incorporation into peptides, and its strategic role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a non-natural amino acid derivative that offers significant advantages in the synthesis of peptides with enhanced stability and specific conformations. The cyclohexane ring introduces conformational rigidity, which can be crucial for optimizing the biological activity and metabolic stability of peptide-based drugs.[1]

| Property | Value | Reference |

| Molecular Weight | 379.45 g/mol | |

| Molecular Formula | C₂₃H₂₅NO₄ | |

| Appearance | Solid | |

| Primary Application | Fmoc solid-phase peptide synthesis | [1][2] |

| Functional Group | Fmoc |

Strategic Importance in Drug Development

The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics.[3] These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[3] The cyclic nature of the cyclohexane moiety helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[4]

The workflow for utilizing such a compound in a drug discovery program typically involves several stages, from the initial design based on a lead peptide to the synthesis and biological evaluation of the resulting peptidomimetic.

Experimental Protocols

Synthesis of 1-aminomethyl-cyclohexane carboxylic acid (Precursor)

This protocol is adapted from a known procedure for a similar compound and outlines the synthesis of the unprotected amino acid precursor.

Materials:

-

trans-4-cyanocyclohexane-1-carboxylic acid

-

Methanol

-

10% Palladium on charcoal (Pd/C)

-

Hydrogen gas supply

Procedure:

-

Dissolve 5 g of trans-4-cyanocyclohexane-1-carboxylic acid in 130 ml of methanol.[5]

-

To this solution, add 5 g of 10% Pd/C.[5]

-

Place the mixture in a hydrogenation apparatus and shake under a normal pressure of hydrogen gas for approximately 8 hours, or until the theoretical amount of hydrogen has been absorbed.[5]

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the methanol under reduced pressure to yield the crude 1-aminomethyl-cyclohexane carboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Fmoc Protection of 1-aminomethyl-cyclohexane carboxylic acid

This is a general procedure for the N-terminal protection of an amino acid with an Fmoc group.

Materials:

-

1-aminomethyl-cyclohexane carboxylic acid

-

Fmoc chloride (Fmoc-Cl)

-

Water or a mixture of water and a suitable organic solvent (e.g., ethanol)

-

1M HCl

Procedure:

-

To a reaction vessel, add the synthesized 1-aminomethyl-cyclohexane carboxylic acid (1 mmol) and Fmoc chloride (1.2 mmol).[6]

-

Add 1.5 mL of water or a 3:1 mixture of water:ethanol.[6]

-

Stir the reaction mixture at 60°C. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Once the starting amino acid is consumed, acidify the solution with 1M HCl.[6]

-

The resulting precipitate of this compound is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like hot ethanol.[6]

Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the Fmoc-protected amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

20% piperidine in DMF (for Fmoc deprotection)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's terminal amine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound, a coupling agent, and a base in DMF.

-

Add this activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Wash the resin thoroughly with DMF to remove any unreacted reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps with the subsequent desired amino acids to elongate the peptide chain.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable tool for chemists and pharmacologists. Its incorporation into peptide sequences allows for the creation of peptidomimetics with enhanced structural stability and biological activity. The detailed protocols provided in this guide offer a practical framework for the synthesis and application of this important non-natural amino acid in the pursuit of novel therapeutic agents. The strategic use of such building blocks is essential for advancing the field of peptide-based drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Synthesis and Characterization of Fmoc-1-aminomethyl-cyclohexane carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a valuable building block in peptide synthesis and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and key characterization data.

Introduction

This compound is a non-natural, cyclic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of complex peptide chains. The rigid cyclohexane scaffold can impart unique conformational constraints on peptides, influencing their bioactivity, stability, and selectivity. This guide details a two-step synthetic approach, commencing with the synthesis of the precursor amino acid, 1-aminomethyl-cyclohexane carboxylic acid, followed by the protection of the amino group with Fmoc chloride.

Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-stage process. The first stage involves the synthesis of the core amino acid, 1-aminomethyl-cyclohexane carboxylic acid. A feasible, though inferred, method for this is the catalytic hydrogenation of a nitrile precursor. The second stage is the standard protection of the primary amine with Fmoc chloride.

Experimental Protocols

Stage 1: Synthesis of 1-aminomethyl-cyclohexane carboxylic acid (Inferred Protocol)

This protocol is based on the reported synthesis of a similar isomer, trans-4-aminomethylcyclohexane-1-carboxylic acid, and is presented as a plausible method for the synthesis of the 1,1-substituted isomer.

Materials:

-

1-cyano-cyclohexane carboxylic acid

-

10% Palladium on charcoal (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-cyano-cyclohexane carboxylic acid in methanol.

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can be approximately 10% by weight relative to the starting nitrile.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC or by observing the cessation of hydrogen uptake. The reaction may take several hours to complete.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-aminomethyl-cyclohexane carboxylic acid.

-

The crude product may be used directly in the next step or purified further by recrystallization if necessary.

Stage 2: Synthesis of this compound

This protocol is a general method for the Fmoc protection of amino acids in an aqueous medium.

Materials:

-

1-aminomethyl-cyclohexane carboxylic acid

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane and Water (or Ethanol and Water)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-aminomethyl-cyclohexane carboxylic acid in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (e.g., a 1:1 mixture). The base is used to neutralize the HCl generated during the reaction.

-

In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane.

-

Slowly add the Fmoc-Cl solution to the amino acid solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture for several hours (e.g., 2-4 hours) or overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts like fluorenylmethanol.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. The product should precipitate as a white solid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Characterization Data

The following tables summarize the key physical and chemical properties of this compound and its related isomers. This data is compiled from various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220145-22-2 | [1] |

| Molecular Formula | C₂₃H₂₅NO₄ | [1] |

| Molecular Weight | 379.45 g/mol | [1] |

| Appearance | White powder/solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Physicochemical Properties of Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Purity | Melting Point |

| Fmoc-1-aminocyclohexane-1-carboxylic acid | 162648-54-6 | C₂₂H₂₃NO₄ | 365.4 g/mol | Pale white solid | ≥ 98% (HPLC) | 185-187 °C |

| trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | 167690-53-1 | C₂₃H₂₅NO₄ | 379.45 g/mol | - | ≥ 98.0% (HPLC) | - |

Safety Precautions

Standard laboratory safety practices should be followed when performing these syntheses. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Fmoc-Cl is a lachrymator and should be handled with care. Palladium on charcoal is flammable and should be handled in an inert atmosphere when dry.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols, while based on established chemical principles and analogous syntheses, should be optimized for specific laboratory conditions. The characterization data presented serves as a benchmark for product identification and purity assessment. The availability of this Fmoc-protected cyclic amino acid is crucial for the advancement of peptide-based therapeutics and other areas of chemical biology.

References

A Technical Guide to the Solubility of Fmoc-1-aminomethyl-cyclohexane carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-1-aminomethyl-cyclohexane carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a general experimental protocol for determining solubility, and the known physical properties of the compound.

Introduction to this compound

This compound is a derivative of an amino acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This protecting group is instrumental for the selective protection of amines during peptide synthesis.[1][2] The cyclohexane ring in its structure enhances the compound's stability and influences its solubility, making it a valuable component in the design of complex peptide sequences and in drug development.[2]

Solubility Profile

Qualitative Solubility:

-

High Solubility: Fmoc-protected amino acids are generally highly soluble in polar aprotic solvents.[3][4] These include:

-

Limited Solubility: These compounds are typically sparingly soluble or insoluble in water.[4][6]

-

"Green" Solvents: Research into more environmentally friendly solvents has shown that some Fmoc-amino acids exhibit good solubility in solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate.[7]

It is crucial to empirically determine the solubility of this compound in the specific solvent system being used for any application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₄ | [2][8] |

| Molecular Weight | 379.46 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| CAS Number | 220145-22-2 | [2] |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled environment set to the desired temperature.

-

Agitate the mixture using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial at the experimental temperature to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

-

Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Signaling Pathways and Logical Relationships

As this guide focuses on the chemical property of solubility, there are no biological signaling pathways directly involving this compound to be diagrammed. The logical relationship for the experimental workflow is presented above.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its solubility profile can be inferred from the behavior of similar Fmoc-protected amino acids. It is expected to be soluble in polar aprotic solvents and poorly soluble in water. For precise applications, it is imperative that researchers, scientists, and drug development professionals experimentally determine the solubility in their specific solvent systems using a robust protocol as outlined in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure and Application of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining the widely utilized fluorenylmethyloxycarbonyl (Fmoc) protecting group with a conformationally constrained cyclohexane ring, make it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and drug discovery.

Core Structure and Physicochemical Properties

This compound, with the CAS Number 220145-22-2, possesses a well-defined structure comprising three key components: a central cyclohexane ring, an aminomethyl group, and a carboxylic acid group, both attached to the same carbon atom (C1). The primary amine is protected by an Fmoc group.[1]

The cyclohexane ring introduces a degree of rigidity to the molecule, which can be advantageous in the design of bioactive compounds by reducing the conformational flexibility and locking the molecule into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for biological targets.[1] The Fmoc group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220145-22-2 | [1] |

| Molecular Formula | C23H25NO4 | [1] |

| Molecular Weight | 379.46 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves two primary stages: the synthesis of the unprotected 1-aminomethyl-cyclohexane-1-carboxylic acid core, followed by the protection of the amino group with an Fmoc moiety.

Synthesis of 1-aminomethyl-cyclohexane-1-carboxylic acid

N-Fmoc Protection of the Amino Group

The protection of the primary amine with the Fmoc group is a critical step to enable its use in peptide synthesis. A general and efficient method for the N-Fmoc protection of amines can be performed under mild, eco-friendly conditions.

Experimental Protocol: Ultrasound-Assisted N-Fmoc Protection [5]

-

Reactants: Combine the amine (1 mmol) and Fmoc-Cl (1.1 mmol) in a glass tube under neat (solvent-free) conditions.

-

Sonication: Sonicate the mixture in a water bath at room temperature for a suitable time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add 5 cm³ of diethyl ether to the reaction mixture.

-

Crystallization and Isolation: The N-Fmoc protected amino acid will crystallize and can be isolated in good to excellent yields.

This protocol offers the advantages of being fast, efficient, and environmentally friendly due to the absence of a solvent.[5]

Applications in Peptide Synthesis and Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics.[1] The incorporation of this non-natural amino acid can impart unique structural and functional properties to the resulting peptides.

Role in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the Fmoc group on the terminal amino acid of the growing peptide chain is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][6] This exposes a free amine, which is then coupled with the carboxylic acid of the incoming Fmoc-protected amino acid, facilitated by an activating agent. This cycle of deprotection and coupling is repeated to elongate the peptide chain.[6][7] The cyclohexane moiety of this compound can influence the secondary structure of the peptide, potentially inducing turns or other specific conformations that can be critical for biological activity.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

References

- 1. chemimpex.com [chemimpex.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. prepchem.com [prepchem.com]

- 5. scielo.br [scielo.br]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. m.youtube.com [m.youtube.com]

Applications of Cyclohexane Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane carboxylic acid scaffold is a versatile and valuable core structure in medicinal chemistry, offering a unique combination of rigidity and conformational flexibility. This allows for the precise spatial orientation of functional groups, facilitating optimal interactions with a wide range of biological targets. This technical guide provides an in-depth overview of the applications of cyclohexane carboxylic acid derivatives in drug discovery, focusing on their synthesis, biological activities, and therapeutic potential. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support researchers in this field.

Anti-inflammatory and Antiproliferative Agents: Amidrazone Derivatives

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have emerged as a promising class of compounds with potent anti-inflammatory and antiproliferative activities. These molecules have been shown to modulate the production of key inflammatory cytokines and inhibit the proliferation of immune cells, suggesting their potential in the treatment of inflammatory diseases and certain cancers.

Biological Activity and Structure-Activity Relationships (SAR)

The anti-inflammatory and antiproliferative effects of these amidrazone derivatives have been evaluated in vitro. Key findings from structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring of the amidrazone moiety, as well as the substituents on the amidrazone nitrogen, significantly influence the biological activity.

Table 1: Anti-inflammatory Activity of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives

| Compound | R¹ | R² | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 2a | 2-pyridyl | Phenyl | 50 | - | Increased IL-6 |

| 2b | 2-pyridyl | 2-pyridyl | 100 | ~92-99 | ~93 |

| 2d | 2-pyridyl | 4-nitrophenyl | - | - | - |

| 2f | 2-pyridyl | 4-methylphenyl | 10, 50, 100 | ~66-81 | - |

| 3a | - | - | 10 | - | ~35 |

| 3b | - | - | 10 | - | ~10-12 |

| A '-' indicates that significant inhibition was not reported under the specified conditions. |

Table 2: Antiproliferative Activity of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives

| Compound | R¹ | R² | Concentration (µg/mL) | Antiproliferative Activity |

| 2a | 2-pyridyl | Phenyl | 100 | More effective than ibuprofen |

| 2d | 2-pyridyl | 4-nitrophenyl | 100 | More effective than ibuprofen |

| 2f | 2-pyridyl | 4-methylphenyl | 100 | More effective than ibuprofen |

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory activity of these amidrazone derivatives is attributed to their ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. The production of these cytokines is often regulated by the NF-κB signaling pathway, which is a key mediator of the inflammatory response.

Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid: A Technical Guide for Novel Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the design of molecules with specific, predictable, and stable three-dimensional structures is paramount. Peptides, while offering high specificity and low toxicity, are often limited by their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of non-natural, conformationally constrained amino acids is a key strategy to overcome these limitations. Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a synthetic amino acid derivative that serves as a powerful tool in this endeavor.[1] Its rigid cyclohexane scaffold, when integrated into a peptide backbone, imparts significant conformational constraints, leading to peptides with enhanced stability, receptor affinity, and novel biological activities.[2][3]

This technical guide provides an in-depth overview of this compound, its properties, its incorporation into peptide chains via Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), and its application in the design of innovative therapeutic peptides.

Physicochemical Properties and Specifications

This compound is a white, solid compound utilized as a building block in peptide synthesis.[1] Its key characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₅NO₄ | [1] |

| Molecular Weight | 379.45 g/mol | [4] |

| CAS Number | 220145-22-2 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Functional Group | Fmoc (9-fluorenylmethoxycarbonyl) |

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating this compound into a peptide sequence is Fmoc-based solid-phase peptide synthesis (SPPS).[5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6] The Fmoc group serves as a temporary protecting group for the Nα-amino group of the incoming amino acid, which is removed under mild basic conditions before the next coupling step.[6][7] This orthogonality allows for the use of acid-labile side-chain protecting groups, which are removed only at the final cleavage step.[7]

The general workflow of Fmoc SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[8]

Experimental Protocol: Incorporation of this compound

This section details a standard protocol for the manual incorporation of this compound into a peptide sequence using SPPS.

1. Resin Selection and Preparation:

-

Resin Choice: Select a resin based on the desired C-terminus. For a C-terminal amide, Rink Amide resin is commonly used.[9] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is appropriate.[9]

-

Procedure:

2. First Amino Acid Coupling (if applicable):

-

If the C-terminal amino acid is not 1-aminomethyl-cyclohexane carboxylic acid, couple it to the resin using standard procedures.

-

Procedure:

3. Coupling of this compound:

-

Reagents:

-

Procedure:

-

In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.[9]

-

Add the base (e.g., DIPEA) to the solution to pre-activate the carboxylic acid for approximately 5 minutes.[10]

-

Add the activated amino acid solution to the deprotected peptide-resin.[10]

-

Agitate the mixture at room temperature for at least 2 hours.[9][10] Coupling of sterically hindered amino acids may require longer reaction times or double coupling.

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.[10]

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

4. Chain Elongation:

-

Repeat the cycle of Fmoc deprotection and coupling for each subsequent amino acid in the sequence as described in steps 2 and 3.[10]

5. Cleavage and Final Deprotection:

-

Reagents: A cleavage cocktail appropriate for the chosen side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Procedure:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin extensively with DCM and dry it under vacuum.[10]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[10]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[10]

-

Dry the crude peptide pellet under vacuum.[10]

-

6. Purification and Characterization:

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Role in Novel Peptide Design: Imposing Conformational Constraints

The incorporation of cyclic structures like 1-aminomethyl-cyclohexane carboxylic acid into a peptide backbone is a deliberate strategy to reduce the molecule's conformational freedom. This constraint can pre-organize the peptide into a specific secondary structure, such as a β-turn or a helix, which is often required for potent biological activity.[2] This principle is fundamental to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[11]

Applications and Biological Significance

Peptides incorporating cyclohexane-based amino acids have shown significant promise in various therapeutic areas, particularly as antimicrobial agents. The rigid structure can enhance the peptide's ability to interact with and disrupt microbial cell membranes.

A notable study investigated a synthetic antimicrobial peptide (AMP) where 1-aminocyclohexane carboxylic acid (A6c) was incorporated.[3] The resulting peptide demonstrated potent inhibitory activity against a range of drug-resistant bacteria.

| Organism | Inhibitory Concentration (µM) |

| Staphylococcus aureus | 10.9 - 43 |

| Acinetobacter baumannii | 10.9 - 43 |

| Klebsiella pneumoniae | 10.9 - 43 |

| Pseudomonas aeruginosa | 10.9 - 43 |

| Enterobacter aerogenes | 10.9 - 43 |

| Enterococcus faecium | 10.9 - 43 |

| Source: Data from spectroscopic and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid.[3] |

The mechanism of such peptides often involves interaction with the bacterial membrane. Spectroscopic studies have shown that these peptides can adopt helical conformations upon binding to membrane-mimicking environments like micelles or liposomes composed of bacterial lipids.[3] This structural transition is critical for their membrane-disrupting activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of structurally defined peptides and peptidomimetics.[1] Its incorporation via standard Fmoc-SPPS protocols allows for the rational design of molecules with enhanced conformational stability, resistance to enzymatic degradation, and potent biological activity.[1][3] The ability to enforce specific secondary structures makes this compound a critical tool for researchers in drug discovery, enabling the development of novel peptide-based therapeutics with improved pharmacological profiles, particularly in the field of antimicrobial agents. As the demand for new and effective drugs continues to grow, the strategic use of such constrained amino acids will remain a cornerstone of advanced peptide design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1 [sigmaaldrich.com]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid in Bioactive Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a rapidly advancing strategy in drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of synthetic building blocks, Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-Acca) and its analogs have emerged as powerful tools for constraining peptide conformations and enhancing biological activity. This technical guide provides an in-depth overview of the biological activities of peptides containing this unique cyclic amino acid, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Antimicrobial Activity

The inclusion of cyclic amino acids like 1-aminocyclohexane carboxylic acid (A6c), a close structural analog of 1-aminomethyl-cyclohexane carboxylic acid, has been shown to impart significant antimicrobial properties to synthetic peptides. The following table summarizes the in vitro inhibitory activity of a synthetic antimicrobial peptide (AMP), Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, against a panel of drug-resistant bacteria.[1]

| Peptide Sequence | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Staphylococcus aureus (Drug-Resistant) | 10.9 - 43 |

| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Acinetobacter baumannii (Drug-Resistant) | 10.9 - 43 |

| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Klebsiella pneumoniae (Drug-Resistant) | 10.9 - 43 |

| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Pseudomonas aeruginosa (Drug-Resistant) | 10.9 - 43 |

| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Enterobacter aerogenes (Drug-Resistant) | 10.9 - 43 |

| Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Enterococcus faecium (Drug-Resistant) | 10.9 - 43 |

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is achieved through standard Fmoc-based solid-phase peptide synthesis.[2][3][4]

Materials:

-

Fmoc-Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents (e.g., HATU, HOBt/DIC)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethylether

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The resin is then washed with DMF and DCM.

-

Repeat: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of the synthesized peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

Bacterial strains

-

Synthesized peptide stock solution

-

Spectrophotometer

Protocol:

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: The purified peptide is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. A series of twofold dilutions of the peptide are prepared in MHB in the wells of a 96-well plate.

-

Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for the broth microdilution assay to determine the MIC.

Signaling Pathways and Mechanisms of Action

Peptides containing cyclic amino acids often exhibit their antimicrobial activity by interacting with and disrupting the bacterial cell membrane. This mechanism is common for many cationic antimicrobial peptides.

The initial interaction is typically electrostatic, where the positively charged residues of the peptide are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide can disrupt the membrane through various proposed models:

-

Barrel-Stave Model: Peptides insert into the membrane perpendicular to the surface, forming a pore-like structure.

-

Toroidal Pore Model: Peptides induce the lipid monolayers to bend continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups.

-

Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they cause membrane disruption in a detergent-like fashion.

Caption: Proposed mechanisms of action for antimicrobial peptides.

References

- 1. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-1-aminomethyl-cyclohexane carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a structural analogue of the γ-aminobutyric acid (GABA) neurotransmitter and related to the pharmaceutical gabapentin, is a valuable building block for the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences can impart unique conformational constraints and biological activities. However, as a sterically hindered γ-amino acid, its efficient and successful inclusion in solid-phase peptide synthesis (SPPS) requires optimized protocols to overcome challenges such as slow coupling kinetics and potential side reactions, most notably lactam formation.

This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry. It includes recommended coupling conditions, a summary of cleavage cocktails, and a discussion of critical parameters to ensure high-yield and high-purity peptide production.

Data Presentation

The successful incorporation of the sterically hindered this compound is highly dependent on the choice of coupling reagents. While comprehensive comparative quantitative data on coupling efficiency is not extensively available in the literature, several coupling reagents are well-documented to be effective for such challenging residues. The following table summarizes the recommended coupling conditions.

| Coupling Reagent | Activating Agent | Base (equiv.) | Solvent(s) | Typical Reaction Time | Key Considerations |

| HATU | N/A | DIPEA (2-4) | DMF | 1 - 4 hours | Highly efficient for sterically hindered amino acids. |

| HBTU | N/A | DIPEA (2-4) | DMF | 1 - 4 hours | A common and effective choice for difficult couplings. |

| PyBOP | N/A | DIPEA (2-4) | DMF | 2 - 12 hours | Well-suited for hindered residues, may require longer reaction times.[1] |

| DIC/HOBt | HOBt | N/A | DMF or DMF/DCM | 2 - 12 hours | A cost-effective option; may require longer reaction times and monitoring. |

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing this compound on a Rink Amide resin. The protocol can be adapted for other resins (e.g., Wang resin for a C-terminal carboxylic acid) with appropriate modifications to the cleavage procedure.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents (e.g., HATU, HBTU, PyBOP, or DIC/HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (ddH₂O)

-

Methanol (MeOH)

-

Diethyl ether (cold)

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for one cycle of amino acid coupling. Repeat this cycle for each amino acid in the peptide sequence.

-

Resin Swelling:

-

Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Wash the resin with DCM (3 times) and DMF (3 times).

-

-

Amino Acid Coupling (Example using HATU):

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HATU in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid/HATU mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time is recommended.

-

Monitoring the Coupling Reaction: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), extend the coupling time or perform a double coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Wash the resin with DCM (3 times) and DMF (3 times).

-

-

Repeat:

-

Return to Step 2 for the coupling of the next amino acid in the sequence.

-

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Final Fmoc Deprotection:

-

After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, Step 2.

-

After the final washes, wash the resin with methanol (3 times) and dry the resin under vacuum for at least 1 hour.

-

-

Preparation of Cleavage Cocktail:

-

Standard Cocktail (for peptides without sensitive residues): Prepare a fresh mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Scavenger-Rich Cocktail (for peptides with Trp, Met, Cys, or Tyr): Prepare a fresh mixture of TFA/Thioanisole/EDT/Anisole (90:5:3:2, v/v/v/v) or a similar scavenger-rich cocktail.

-

CAUTION: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation:

-

Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle swirling.

-

A white precipitate of the crude peptide should form.

-

Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

References

Application Notes and Protocols for the Coupling of Fmoc-1-aminomethyl-cyclohexane carboxylic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug design. These unique building blocks can impart favorable physicochemical properties, such as increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. Fmoc-1-aminomethyl-cyclohexane carboxylic acid, a β-amino acid featuring a bulky cyclohexyl group, presents a significant synthetic challenge in Solid-Phase Peptide Synthesis (SPPS). The steric hindrance imposed by the cyclohexane moiety can impede amide bond formation, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.

These application notes provide a comprehensive guide to the successful coupling of this compound in Fmoc-based SPPS. Detailed protocols for various coupling reagents, a comparative analysis of their performance, and visual workflows are presented to facilitate the efficient synthesis of peptides containing this sterically hindered residue.

Challenges in Coupling this compound

The primary obstacle in the coupling of this compound is the steric bulk of the cyclohexyl group. This large, non-polar moiety shields the carboxylic acid from efficient activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[1] This can result in:

-

Slower reaction kinetics: Requiring longer coupling times or more potent coupling reagents to achieve complete reaction.[1]

-

Incomplete coupling: Leading to the formation of deletion sequences, which are challenging to separate from the target peptide.[1]

-

Increased risk of side reactions: Prolonged reaction times and the use of highly reactive reagents can increase the potential for side reactions.

To overcome these challenges, careful selection of coupling reagents and optimization of reaction conditions are paramount.

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common coupling reagents based on their application in the synthesis of sterically hindered peptides. The data presented is representative and may vary depending on the specific peptide sequence and reaction conditions.

| Coupling Reagent Class | Reagent Examples | Relative Reactivity & Speed | Advantages | Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient and fast, widely used for standard and challenging couplings.[2][3] HATU is particularly effective for hindered amino acids.[3] | Higher cost, potential for side reactions like guanidinylation (less common with HATU).[2] |

| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are non-carcinogenic, lower risk of guanidinylation compared to some uronium salts.[2][4] | Generally effective, but may be slightly less reactive than the most potent uronium salts. |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate to High | Cost-effective and widely used.[4] The use of additives like HOBt or Oxyma minimizes racemization. | Slower reaction times may be required for sterically hindered residues.[1] DCC, a related carbodiimide, produces a poorly soluble urea byproduct.[5] |

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using the Fmoc/tBu strategy.

General Workflow for a Single Coupling Cycle

Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Protocol 1: Coupling with HATU

-

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Coupling: Immediately add the activation mixture to the resin and agitate at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.[1]

-

Monitoring and Washing: After the coupling, wash the resin with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling.[6] If the test is positive (blue), a second coupling (double coupling) is recommended.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle.

Protocol 2: Coupling with PyBOP

-

Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

-

Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Coupling with DIC/HOBt

-

Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Mixture: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 3-6 hours. Longer reaction times are generally required for this method with hindered amino acids.[1]

-

Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Activation Mechanisms of Coupling Reagents

Caption: Activation mechanisms of different classes of coupling reagents.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the judicious choice of coupling reagent and the optimization of reaction conditions. For routine syntheses where cost is a consideration, DIC/HOBt can be an effective option, provided that longer reaction times are employed. For more challenging couplings, or when reaction speed and efficiency are paramount, the more reactive uronium/aminium salts like HATU and HBTU, or phosphonium salts such as PyBOP, are generally the preferred choice. The use of monitoring techniques like the Kaiser test is strongly recommended to ensure complete coupling and to guide the decision for double coupling if necessary. These guidelines and protocols provide a solid foundation for researchers to successfully incorporate this valuable non-proteinogenic amino acid into their peptide-based drug discovery programs.

References

standard Fmoc deprotection conditions for Fmoc-1-aminomethyl-cyclohexane carboxylic acid

An essential step in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This deprotection is critical for the subsequent coupling of the next amino acid. While standard conditions are effective for most amino acids, sterically hindered residues, such as Fmoc-1-aminomethyl-cyclohexane carboxylic acid, can present significant challenges, leading to incomplete deprotection and the formation of deletion sequences.[1][2] This application note provides detailed protocols for the standard and optimized Fmoc deprotection of this compound, along with methods for monitoring the reaction progress.